2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide
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Overview
Description
2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes dichloro, ethylsulfonyl, and thiazolyl groups, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the chlorination of a benzene derivative followed by sulfonation and subsequent coupling with a thiazole derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-4-(methylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide
- 2,3-dichloro-4-(propylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide
- 2,3-dichloro-4-(butylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide
Uniqueness
Compared to similar compounds, 2,3-dichloro-4-(ethylsulfonyl)-N-(1,3-thiazol-2-yl)benzenecarboxamide stands out due to its specific ethylsulfonyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications and further research.
Properties
IUPAC Name |
2,3-dichloro-4-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S2/c1-2-21(18,19)8-4-3-7(9(13)10(8)14)11(17)16-12-15-5-6-20-12/h3-6H,2H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBCPGCVLVNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC2=NC=CS2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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